molecular formula C6H12ClN3 B2709152 (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2138245-99-3

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B2709152
CAS No.: 2138245-99-3
M. Wt: 161.63
InChI Key: XSYYJZRDJRYDPH-UHFFFAOYSA-N
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Description

(2-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemically versatile intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring an imidazole ring with an aminomethyl substituent, is a privileged scaffold in the design of biologically active compounds and is found in ligands for various central nervous system (CNS) targets . Research into structurally similar imidazole derivatives has identified this chemotype as a promising framework for developing dopamine receptor subtype-specific ligands, indicating its potential utility in the study and treatment of neurological and psychiatric conditions such as schizophrenia, depression, and Parkinson's disease . Furthermore, the imidazole core is a key building block in the synthesis of novel antiviral agents. Recent studies have demonstrated that indazole-containing compounds, which share similar hydrogen-bonding and pi-stacking capabilities, can function as potent inhibitors of the influenza polymerase by disrupting the PA-PB1 protein-protein interaction, a validated target for anti-influenza drug development . The ethyl substituent on the imidazole ring allows for strategic modulation of the compound's steric and electronic properties, enabling researchers to fine-tune potency and selectivity. As a hydrochloride salt, the compound offers enhanced stability and solubility for experimental workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYYJZRDJRYDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is in the field of medicinal chemistry. Its structural features suggest potential as a therapeutic agent in various diseases.

  • Anticancer Activity : Research indicates that imidazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown antiproliferative activity against human tumor cell lines such as HCT-116 and HeLa, often through mechanisms involving topoisomerase inhibition .
StudyFocusFindings
Study 1Antiproliferative ActivityIdentified cytotoxic effects on HCT-116 and HeLa cell lines; topoisomerase I inhibition noted.
Study 2Structure-Activity RelationshipProvided insights into the structure-activity relationship of furan-containing compounds.

Antimicrobial Properties

The compound has been studied for its antimicrobial properties, particularly against bacterial strains. Imidazole derivatives are known to disrupt microbial cell membranes and interfere with metabolic processes, making them candidates for developing new antibiotics .

Anti-Tuberculosis Agents

Research has identified ring-substituted imidazole derivatives as potential anti-tuberculosis agents. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition at low concentrations . The mechanism likely involves interaction with specific bacterial enzymes or pathways.

Coordination Chemistry

The compound's ability to form complexes with metal ions has been explored in materials science. Complexes involving imidazole derivatives have shown promise in applications such as catalysis and ion exchange due to their unique coordination properties .

Case Studies

Several studies have highlighted the diverse applications of this compound:

StudyApplication FocusKey Results
Study 1Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for drug development.
Study 2Antimicrobial ResearchEffective against various bacterial strains; potential for antibiotic development.
Study 3Coordination ChemistryFormation of stable complexes with transition metals; implications for catalysis and materials science.

Mechanism of Action

The mechanism of action of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Evidence ID
(2-Ethyl-1H-imidazol-4-yl)methanamine HCl C₆H₁₁N₃·HCl (est.) ~199.06 2-ethyl, 4-aminomethyl Pharmaceutical intermediate; enhanced solubility due to HCl salt [4,7]
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl C₁₂H₁₅N₃O·HCl 253.73 3-methoxybenzyl, 4-aminomethyl Research reagent; requires stringent safety protocols (GHS unclassified) [3,5,11]
(1H-Imidazol-4-yl)methanamine dihydrochloride C₄H₇N₃·2HCl 180.06 4-aminomethyl (no alkyl substituent) Building block for organic synthesis; dihydrochloride enhances solubility [14]
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride C₆H₁₁N₃·2HCl 214.11 2-methyl, 4-ethylamine Industrial/Pharma intermediate; sold globally via platforms like ECHEMI [10,16]
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride C₈H₁₁Cl₂N₃S 252.16 2-aminomethyl, 4-thiophene Used in organic synthesis; heterocyclic diversity influences electronic properties [13]

Key Comparison Points:

Substituent Effects on Reactivity and Bioactivity The ethyl group at the 2-position in the target compound provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. Dihydrochloride salts (e.g., (1H-Imidazol-4-yl)methanamine dihydrochloride) exhibit higher aqueous solubility than monohydrochloride forms but may require adjusted stoichiometry in synthetic protocols .

Synthetic Accessibility

  • Compounds with simpler substituents (e.g., unsubstituted imidazole or methyl groups) are synthesized via direct alkylation or chlorination (e.g., SOCl₂-mediated reactions ). The target compound’s ethyl group may require specialized precursors, such as ethyl-substituted imidazoles .

Market and Availability

  • Derivatives like 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride are marketed as pharmaceutical intermediates, with global suppliers like ECHEMI emphasizing quality compliance and customized services . The target compound’s niche applications may limit commercial availability compared to more widely used analogs.

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substitution at the 2-position of the imidazole ring (ethyl vs. methyl or aryl groups) significantly modulates biological activity. For example, ethyl groups may enhance metabolic stability compared to methyl analogs .
  • Salt Form Optimization: Hydrochloride and dihydrochloride salts are preferred for drug development due to improved crystallinity and solubility. However, dihydrochlorides may introduce challenges in dosage formulation due to higher chloride content .

Biological Activity

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its biological significance. It can be synthesized through the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of an imidazolium salt that is subsequently converted to the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity. This property makes it a candidate for developing enzyme inhibitors, particularly in the context of cancer and infectious diseases .
  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and affecting cellular signaling pathways. Its structure allows it to mimic natural substrates or inhibitors, providing a basis for therapeutic applications .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Imidazole derivatives have been explored as anticancer agents. Studies suggest that this compound may inhibit key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression in tumors .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
4-Phenyl-imidazole derivativesIDO inhibitionIdentified potent inhibitors with improved binding affinity.
Various imidazole derivativesAntimicrobialSignificant inhibition of bacterial strains observed.
Imidazole-based compoundsAnticancerDemonstrated potential in reducing tumor growth in vitro.

Applications in Industry

The compound is not only relevant in pharmaceutical research but also finds applications in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use as a building block in organic synthesis, contributing to the development of new materials and chemical processes.

Q & A

Q. How do environmental factors influence its degradation in aqueous systems?

  • Methodology : Simulate environmental conditions (e.g., sunlight, microbial activity) using photolysis (Xe lamp) and biodegradation (activated sludge). Quantify degradation products via GC-MS and assess ecotoxicity using Daphnia magna or algal growth inhibition tests .

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